

Theoretical Thermodynamic Properties of Magnesium Hydride (MgH₂)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Magnesium dihydride

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An In-depth Technical Guide for Researchers and Scientists

Magnesium hydride (MgH₂) has garnered significant attention as a promising material for solid-state hydrogen storage due to its high hydrogen capacity (7.6 wt%), abundance, and low cost. However, its practical application is hindered by its high thermodynamic stability and sluggish kinetics. This technical guide provides a comprehensive overview of the theoretically determined thermodynamic properties of MgH₂, offering valuable insights for researchers in materials science, chemistry, and drug development who may be exploring metal hydrides for various applications, including controlled release systems.

Core Thermodynamic Properties

The thermodynamic stability of MgH₂ is a critical factor governing its hydrogen absorption and desorption characteristics. The key thermodynamic parameters have been extensively investigated using first-principles calculations, primarily based on Density Functional Theory (DFT). These theoretical approaches provide a fundamental understanding of the material's behavior at the atomic level.

Data Presentation: Summary of Quantitative Thermodynamic Data

The following table summarizes the key theoretical thermodynamic properties of bulk α -MgH₂. These values are primarily derived from DFT calculations and represent a consensus from multiple theoretical studies.

Thermodynamic Property	Symbol	Theoretical Value	Units	Notes
Enthalpy of Formation	ΔH_f	-74.5 to -82	kJ/mol H ₂	The reaction of hydrogen with Mg is exothermic. [1] [2]
Entropy of Formation	ΔS_f	-130 to -140	J/(K·mol H ₂)	Represents the change in disorder during hydride formation. [1]
Decomposition Temperature	T _d	~550 - 640	K	Temperature required to desorb hydrogen at 1 bar pressure. [1]
Decomposition Pressure	P _d	1 (at ~550 K)	bar	Equilibrium hydrogen pressure at a given temperature. [1]
Specific Heat Capacity (at constant pressure)	C _p	~40-50 (at 300 K)	J/(mol·K)	Calculated using quasi-harmonic approximation; increases with temperature.

Experimental Protocols: Computational Methodologies

The theoretical thermodynamic properties of MgH₂ are predominantly determined using first-principles quantum mechanical calculations based on Density Functional Theory (DFT). The following outlines a typical computational protocol for such investigations.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For MgH_2 , DFT calculations are employed to determine the total energies of the constituent elements (Mg and H_2) and the MgH_2 compound, from which the enthalpy of formation can be derived.

A typical DFT protocol for MgH_2 includes:

- **Software Package:** Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package), or similar plane-wave DFT codes are commonly used.
- **Pseudopotentials:** Ultrasoft pseudopotentials or the Projector Augmented-Wave (PAW) method are employed to describe the interaction between the core and valence electrons.
- **Exchange-Correlation Functional:** The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is a common choice for describing the exchange and correlation effects.
- **Plane-Wave Cutoff Energy:** A cutoff energy for the plane-wave basis set is chosen to ensure convergence of the total energy. This is typically in the range of 400-600 eV.
- **k-point Sampling:** The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh is increased until the total energy is converged.
- **Structural Optimization:** The crystal structure of MgH_2 (and Mg) is fully relaxed to find the ground-state geometry by minimizing the forces on the atoms and the stress on the unit cell.
- **Total Energy Calculations:** Single-point energy calculations are performed on the optimized structures of Mg, H_2 , and MgH_2 to determine their total electronic energies at 0 K.
- **Enthalpy of Formation Calculation:** The enthalpy of formation (ΔH_f) is calculated using the following equation: $\Delta H_f = E_{\text{total}}(\text{MgH}_2) - E_{\text{total}}(\text{Mg}) - E_{\text{total}}(\text{H}_2)$

Quasi-Harmonic Approximation (QHA)

To determine thermodynamic properties at finite temperatures, such as entropy and specific heat capacity, the quasi-harmonic approximation (QHA) is often employed in conjunction with

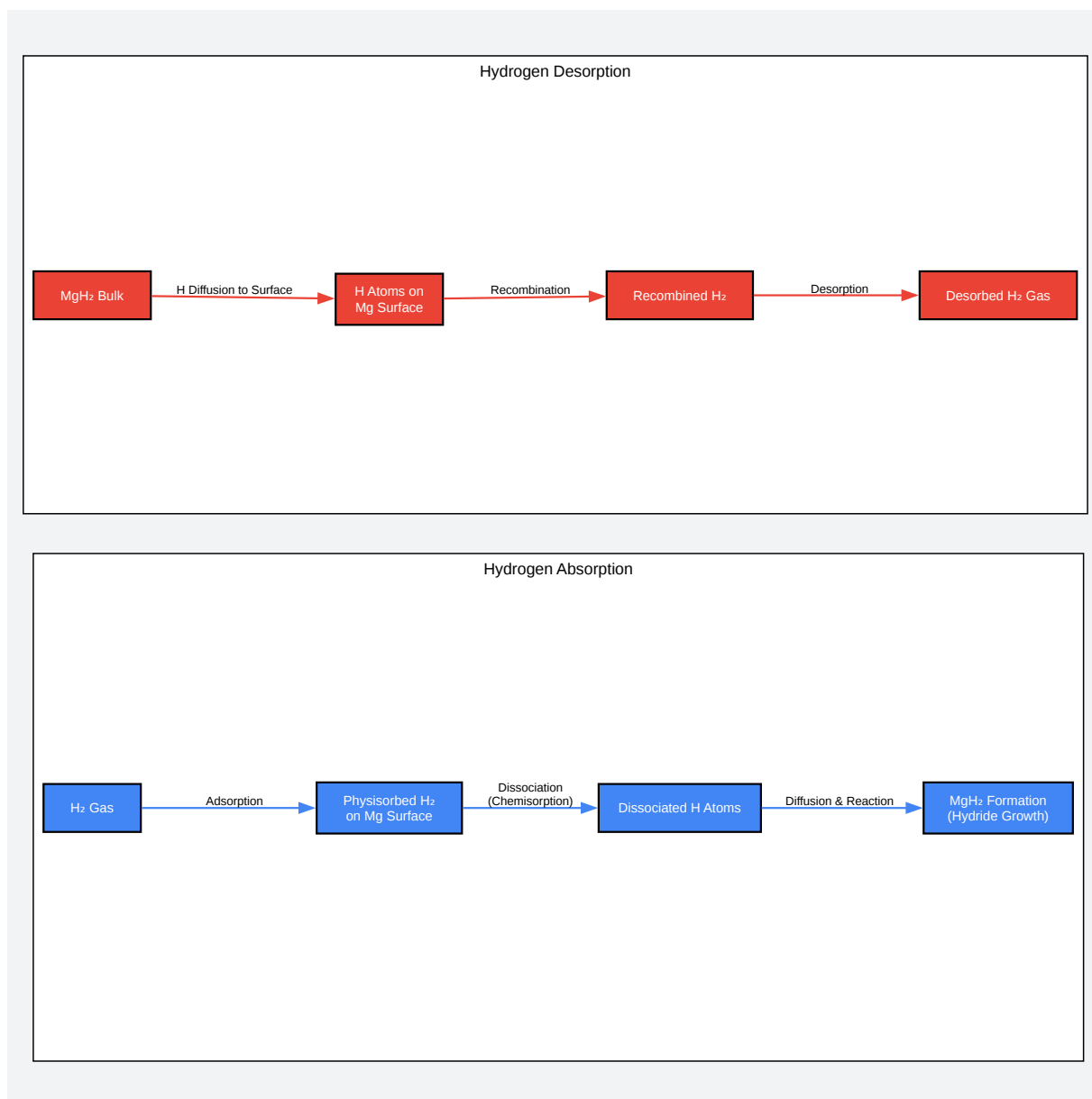
DFT.

The QHA protocol involves:

- **Phonon Calculations:** Phonon frequencies are calculated at various unit cell volumes using Density Functional Perturbation Theory (DFPT) or the finite displacement method.
- **Helmholtz Free Energy:** The vibrational contribution to the Helmholtz free energy is calculated from the phonon density of states at each volume.
- **Gibbs Free Energy:** The Gibbs free energy is then determined as a function of temperature and pressure.
- **Thermodynamic Properties:** Other thermodynamic properties, such as entropy (S) and specific heat capacity at constant pressure (Cp), are derived from the Gibbs free energy.

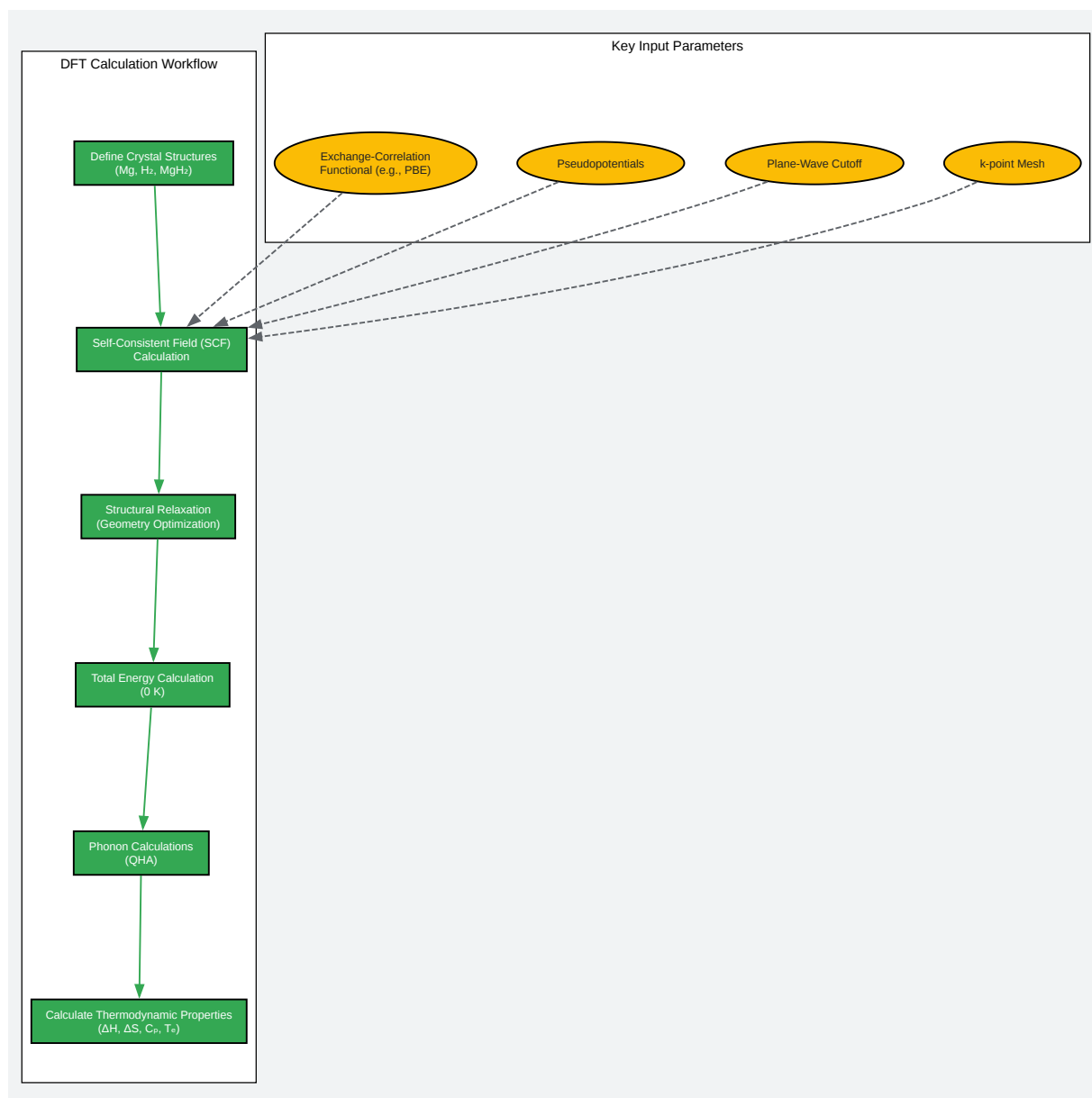
Mandatory Visualization: Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, visualize key processes and relationships in the study of MgH_2 thermodynamics.



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Caption: Hydrogen absorption and desorption pathway in the Mg/MgH₂ system.



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Caption: Workflow for calculating thermodynamic properties of MgH₂ using DFT.



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Caption: Relationship between key thermodynamic variables for MgH_2 .

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- To cite this document: BenchChem. [Theoretical Thermodynamic Properties of Magnesium Hydride (MgH₂)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034591#theoretical-thermodynamic-properties-of-mgh]

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